Substituent-Dependent Potency Shifts in mPTPB Inhibition: 4-Ethoxyphenyl vs. 4-Butylphenyl
The 4-butylphenyl analog N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide inhibits Mycobacterium tuberculosis mPTPB with an IC50 of 1.40 μM (1.40E+3 nM) [1]. The target compound replaces the 4-butyl group with a 4-ethoxy substituent, which decreases lipophilicity (calculated ΔlogP ≈ –1.2) and introduces an additional hydrogen-bond acceptor. In related sulfonamide series, such alkoxy-for-alkyl substitutions have been associated with improved solubility and altered target engagement kinetics, though direct comparative inhibition data for the ethoxyphenyl analog are not yet reported. The target compound thus offers a structurally paired probe for evaluating the impact of alkoxy substitution on mPTPB potency and selectivity.
| Evidence Dimension | mPTPB inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: IC50 = 1.40 μM |
| Quantified Difference | N/A (target data unavailable); comparator IC50 = 1.40 μM |
| Conditions | Inhibition of Mycobacterium tuberculosis N-terminal His6-tagged PTPB; 30 min preincubation with compound before pNPP substrate addition; microplate spectrophotometer |
Why This Matters
The 4-ethoxyphenyl variant may exhibit differentiated potency and solubility relative to the 4-butylphenyl lead, making it valuable for SAR expansion in anti-tubercular drug discovery programs targeting mPTPB.
- [1] BindingDB Entry BDBM50343142; CHEMBL1773168: N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. IC50: 1.40E+3 nM against M. tuberculosis mPTPB. View Source
